molecular formula C18H18N2O3 B4391988 5-[(3,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole

5-[(3,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B4391988
M. Wt: 310.3 g/mol
InChI Key: GCKYTSMMDQBUHT-UHFFFAOYSA-N
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Description

5-[(3,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound belongs to the class of oxadiazoles, which are known for their diverse pharmacological activities.

Mechanism of Action

The mechanism of action of 5-[(3,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects through various mechanisms. In cancer research, this compound has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. In inflammation research, this compound has been found to inhibit the activation of transcription factors involved in the production of inflammatory cytokines and chemokines. In neurological research, this compound has been found to modulate the activity of neurotransmitters and improve neuronal survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been found to reduce the production of inflammatory cytokines and chemokines. In neurological research, this compound has been found to have neuroprotective effects and improve cognitive function. However, further studies are needed to understand the full range of biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

5-[(3,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole has several advantages for lab experiments. This compound is stable and can be easily synthesized using standard organic chemistry techniques. This compound has also been found to have low toxicity, making it suitable for in vitro and in vivo studies. However, the limitations of this compound include its low solubility in water and its limited bioavailability, which may affect its pharmacological activity.

Future Directions

There are several future directions for the research on 5-[(3,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole. One direction is to explore the potential applications of this compound in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to investigate the structure-activity relationship of this compound to optimize its pharmacological activity. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential interactions with other drugs.

Scientific Research Applications

5-[(3,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in drug development. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been found to reduce the production of inflammatory cytokines and chemokines. In neurological research, this compound has been found to have neuroprotective effects and improve cognitive function.

Properties

IUPAC Name

5-[(3,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-7-13(2)9-16(8-12)22-11-17-19-18(20-23-17)14-5-4-6-15(10-14)21-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKYTSMMDQBUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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